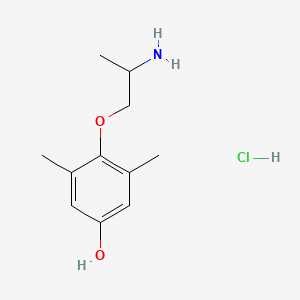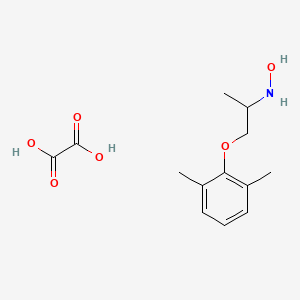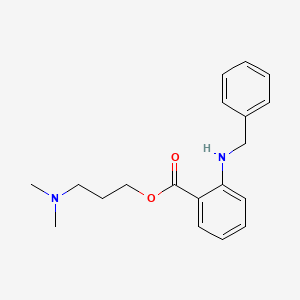
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester
Overview
Description
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester, also known as (S)-2-DBOC-4-iodobutanoic acid tert-butyl ester, is an organic compound belonging to the family of organic compounds known as diacids. It is an important intermediate in organic synthesis and has been used in the synthesis of various compounds such as peptides, peptidomimetics, and heterocyclic compounds. The compound has also been used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds.
Scientific Research Applications
Synthesis and Reactivity
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester is used in the synthesis of various N-protected amino acid esters. Chevallet et al. (2004) describe a method for synthesizing N-protected amino acid tert-butyl esters using urethane N-protected carboxyanhydrides (UNCAs) (Chevallet et al., 2004). Similarly, Kubryk and Hansen (2006) achieved the synthesis of beta-amino acid pharmacophores using asymmetric hydrogenation of enamine esters, highlighting the use of chiral ferrocenyl ligands (Kubryk & Hansen, 2006).
Chemical Processes and Catalysis
This compound plays a role in chemical processes like tert-butyloxycarbonylation. Heydari et al. (2007) discuss the use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate (Heydari et al., 2007). Another study by Li et al. (2014) describes the preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives (Li et al., 2014).
Deprotection and Selectivity
In the field of peptide synthesis, the removal of the tert-butyloxycarbonyl group is a critical step. Bodanszky and Bodanszky (2009) discuss improving the selectivity of this removal by diluting trifluoroacetic acid with phenols, which suppresses alkylation of amino acid side chains (Bodanszky & Bodanszky, 2009).
Synthesis of Specific Derivatives
Chankeshwara and Chakraborti (2006) report the catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water, showing the versatility of this compound in various conditions (Chankeshwara & Chakraborti, 2006).
properties
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-iodobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32INO6/c1-16(2,3)24-13(21)12(10-11-19)20(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12H,10-11H2,1-9H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSGWQNIRRDKDI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCI)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCI)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32INO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B589865.png)
![5H-1,3-Dioxolo[3,4]cyclopent[1,2-d]oxazole (9CI)](/img/no-structure.png)

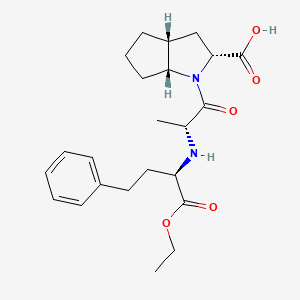
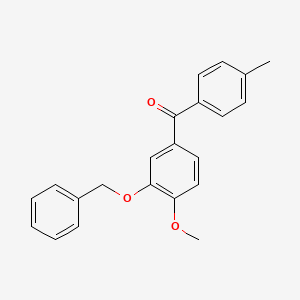

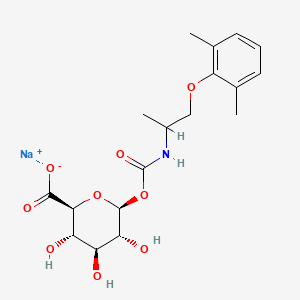
![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)
